N-(hexylideneamino)-N-methylformamide

CAS No.:

Cat. No.: VC18534862

Molecular Formula: C8H16N2O

Molecular Weight: 156.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H16N2O |

|---|---|

| Molecular Weight | 156.23 g/mol |

| IUPAC Name | N-[(Z)-hexylideneamino]-N-methylformamide |

| Standard InChI | InChI=1S/C8H16N2O/c1-3-4-5-6-7-9-10(2)8-11/h7-8H,3-6H2,1-2H3/b9-7- |

| Standard InChI Key | QRMNFHXPNKCTAG-CLFYSBASSA-N |

| Isomeric SMILES | CCCCC/C=N\N(C)C=O |

| Canonical SMILES | CCCCCC=NN(C)C=O |

Introduction

Chemical Identity and Structural Characteristics

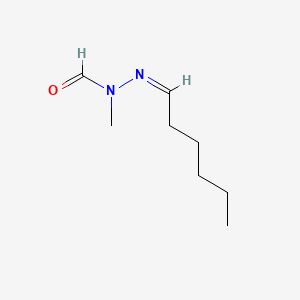

N-(Hexylideneamino)-N-methylformamide (C₈H₁₆N₂O) is a secondary formamide derivative with the following structural features:

-

Formamide backbone: A carbonyl group (C=O) bonded to a nitrogen atom.

-

N-methyl substitution: A methyl group (-CH₃) attached to the nitrogen.

-

Hexylideneamino group: A six-carbon aliphatic chain (hexyl) terminating in an imine (C=N) functional group.

The hexylideneamino moiety introduces both hydrophobicity and conformational flexibility, which influence solubility and reactivity. The imine group enables participation in coordination chemistry and Schiff base reactions, making the compound valuable in catalysis and polymer science .

Spectral Data and Confirmation

While direct spectral data for N-(hexylideneamino)-N-methylformamide are unavailable, analogous compounds provide insights:

-

IR Spectroscopy: Expected peaks include ~1650 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (C=N stretch) .

-

NMR:

Synthesis and Manufacturing

Transamidation of N-Methylformamide

N-Methylformamide (NMF) reacts with hexylamine under catalytic conditions to form the target compound:

This method leverages NMF’s reactivity as a transamidation agent, as described in industrial NMF applications .

Electrochemical Synthesis

Recent advances in formamide production via electrochemical pathways (e.g., CO₂ reduction) suggest potential for synthesizing N-(hexylideneamino)-N-methylformamide. For example, coupling formaldehyde with methylamine and hexylamine in an electrolytic cell could yield the compound, though optimization is required to suppress side reactions .

Physicochemical Properties

Thermodynamic and Solubility Data

Reactivity and Stability

-

Hydrolysis: Susceptible to acidic/basic hydrolysis, cleaving the formamide and imine bonds:

-

Coordination Chemistry: The imine nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺) .

Applications and Industrial Relevance

Solvent and Reaction Medium

The compound’s high dielectric constant (predicted ~160) and amphiprotic nature make it suitable for:

-

Electrolyte formulations: Potential use in non-aqueous batteries or capacitors .

-

Polymer synthesis: Solvent for polyamides or polyimides requiring controlled polarity .

Pharmaceutical Intermediate

-

Anticancer drug enhancement: Analogous to NMF, it may potentiate cytotoxic agents by modulating glutathione levels .

-

Schiff base prodrugs: The imine group enables pH-sensitive drug release in targeted therapies .

Catalysis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume